Phenylmercapturic Acid

Occupational Health Biological Monitoring Biomarker Validation

In occupational biomonitoring, reliance on non-specific benzene metabolites like tt-MA leads to false positives from dietary sources and fails at exposures below 1 ppm. S-Phenylmercapturic acid (S-PMA; CAS 4775-80-8) is the definitive urinary biomarker for low-level benzene exposure assessment. • Reliable quantitation down to 0.3 ppm (8h TWA) - superior specificity vs. tt-MA • Longer elimination half-life enables accurate monitoring across 12-hour shifts • ≥98% HPLC purity ensures robust LC-MS/MS calibration and inter-laboratory comparability

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 4775-80-8
Cat. No. B014860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmercapturic Acid
CAS4775-80-8
Synonyms2-acetamido-3-phenylthiopropanoic acid
phenylmercapturic acid
S-phenyl-N-acetylcysteine
S-phenyl-N-acetylcysteine, (DL)-isomer
S-phenylmercapturic acid
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
InChIKeyCICOZWHZVMOPJS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

S-Phenylmercapturic Acid: Specific Urinary Biomarker for Benzene


S-Phenylmercapturic acid (S-PMA; CAS 4775-80-8), also known as N-acetyl-S-phenyl-L-cysteine, is a minor urinary metabolite of benzene formed via glutathione conjugation [1]. It serves as a highly specific biomarker for assessing occupational and environmental exposure to benzene, a known human carcinogen [1][2]. Due to its superior specificity compared to other benzene metabolites, S-PMA is recommended for biological monitoring of low-level benzene exposures [3].

Specific urinary biomarker for benzene exposure research
Analytical reference standard for LC-MS/MS quantitation workflows
Supports sub-ppm exposure biomonitoring study designs

S-Phenylmercapturic Acid Superiority Over tt-Muconic Acid


Generic substitution with other urinary benzene metabolites, such as trans,trans-muconic acid (tt-MA) or phenol, is scientifically invalid for low-level exposure monitoring [1]. While tt-MA is also a benzene metabolite, its utility is compromised by high and variable background levels from dietary sources (e.g., sorbic acid) and a shorter elimination half-life, which significantly reduces its specificity and sensitivity at exposures below 1 ppm [1][2]. Consequently, only S-PMA provides the quantifiable specificity required for reliable detection of benzene exposures down to 0.3 ppm (8h TWA), making it the essential biomarker for modern occupational health standards [1].

Target Biomarker
Alternative
Why Not Interchangeable
S-PMA
tt-Muconic Acid
Dietary sorbic acid elevates tt-MA background, reducing specificity at low benzene levels
S-PMA
Urinary Phenol
Multiple non-benzene sources of urinary phenol limit reliable exposure attribution
S-PMA (LC-MS/MS)
Immunoassay (ELISA)
ELISA methods may overestimate S-PMA; reported bias requires LC-MS/MS confirmation

Evidence for S-Phenylmercapturic Acid in Benzene Biomonitoring


Specificity and Detection Limit vs. tt-Muconic Acid

S-PMA demonstrates significantly superior specificity for benzene exposure compared to trans,trans-muconic acid (tt-MA), enabling reliable detection of exposures at much lower concentrations [1]. This difference is quantified by the minimum exposure level each biomarker can reliably detect. The higher specificity of S-PMA is statistically significant (P = 0.030, Fisher's exact test) [1].

Detection Limit vs. tt-MA
Head-to-head
S-PMA: reliably detects at 0.3 ppm (8h TWA) tt-MA: limited to exposures above 1.0 ppm P = 0.030 (Fisher's exact); 434 urine samples analyzed
Supports biomarker selection for low-exposure monitoring
Detection limit context; petrochemical worker cohort with personal air monitoring
Occupational Health Biological Monitoring Biomarker Validation

Extended Elimination Half-Life for Shift Monitoring

The elimination half-life of S-PMA in urine is significantly longer than that of the alternative biomarker tt-MA, making it a more reliable indicator for monitoring exposure during extended work shifts [1]. The quantitative difference in half-life directly translates to improved sample collection reliability for shift workers [1].

Elimination Half-Life
Head-to-head
S-PMA: 9.1 h (SD 3.7) tt-MA: 5.0 h (SD 2.3) Reported 4.1 h (82%) longer elimination window
Supports shift-length exposure assessment reliability
Half-life context; 188-worker study with personal air monitoring
Toxicokinetics Occupational Hygiene Exposure Assessment

Immunoassay Overestimation vs. LC-MS/MS

The choice of analytical method is critical for accurate S-PMA quantitation. A direct comparison showed that a commercial immunoassay significantly overestimates urinary S-PMA concentrations compared to the reference HPLC/MS/MS method [1]. This finding has direct implications for laboratory procurement and data interpretation.

LC-MS/MS vs. Immunoassay
Method context
HPLC/MS/MS: linear correlation with exposure (r=0.65) ELISA: overestimates by approximately 8 μg/g creatinine 126 volunteer urine samples analyzed
Supports LC-MS/MS method selection for accurate quantitation
Method comparison context; acid hydrolysis protocol evaluated
Analytical Chemistry Method Validation Biomonitoring

Resistance to Co-Exposure with Toluene and Xylenes

In mixed solvent exposure scenarios common in industrial settings, S-PMA demonstrates a critical advantage over alternative markers like tt-MA and phenolic metabolites by being unaffected by co-exposure to toluene and xylenes [1]. This ensures that the measured S-PMA signal remains a reliable indicator of benzene exposure alone.

Co-Exposure Resistance
Reported
S-PMA: essentially nil effect from toluene + xylene co-exposure Phenolic metabolites / tt-MA: levels affected by co-exposure 152-worker cohort; co-exposure up to 118 ppm toluene + xylenes
Supports benzene-specific assessment in mixed-solvent settings
Co-exposure context; industrial mixed-solvent exposure study
Mixed Exposure Occupational Toxicology Biomarker Specificity

Applications of S-Phenylmercapturic Acid


Benzene Exposure Surveillance in Occupational Health

S-PMA is the definitive biomarker for biological monitoring programs aimed at assessing worker exposure to low levels of benzene (0.3 - 1 ppm). As demonstrated by direct comparative studies, its superior specificity and longer half-life make it more reliable than tt-MA for this purpose [1][2]. Procurement of high-purity S-PMA as an analytical reference standard is essential for laboratories conducting these compliance assessments using validated LC-MS/MS methods.

LC-MS/MS Method Validation and Quality Control

High-purity S-Phenylmercapturic acid (≥98%) is a critical reference standard for the development, validation, and routine quality control of high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for urinary S-PMA quantitation [1]. Given the significant inter-laboratory variability reported due to sample preparation differences (e.g., acid hydrolysis conditions), a certified analytical standard is non-negotiable for method calibration, accuracy assessment, and ensuring comparability of results across studies [2].

Immunoassay Performance Benchmarking and Cross-Validation

While immunoassays may be used for screening, their tendency to overestimate S-PMA levels necessitates cross-validation against a definitive method [1]. S-PMA analytical standards are used to spike control urine for the creation of calibration curves and quality control samples. This allows laboratories to benchmark the performance of commercial ELISA kits and correct for systematic bias, ensuring that any semi-quantitative screening data can be reliably interpreted.

Application
Selection Property
Validation Focus
Occupational benzene exposure surveillance
Urinary biomarker specificity at sub-ppm levels
LC-MS/MS method validation and BEI compliance review
LC-MS/MS method development and QC
High-purity analytical reference standard
Calibration accuracy and inter-study comparability
Immunoassay cross-validation studies
Certified standard for method benchmarking
ELISA bias assessment and QC sample preparation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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